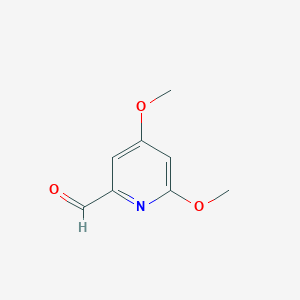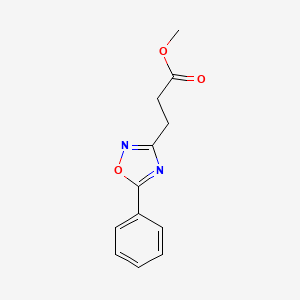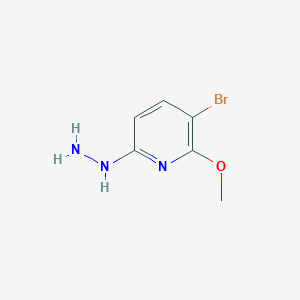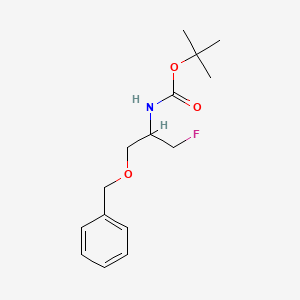
(R)-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine is a chiral amine compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protecting group, and a fluorine atom on the propanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of the amine group: The amine group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the protected amine.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzyloxy or fluoropropanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can lead to deprotected amines or reduced fluoropropanamine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Benzyloxy)-N-Boc-2-propanamine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
®-1-(Benzyloxy)-N-Boc-3-chloro-2-propanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
®-1-(Benzyloxy)-N-Boc-3-methyl-2-propanamine: Features a methyl group instead of fluorine, leading to variations in steric and electronic effects.
Uniqueness
The presence of the fluorine atom in ®-1-(Benzyloxy)-N-Boc-3-fluoro-2-propanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a drug candidate. The combination of the benzyloxy group and Boc protection also allows for selective modifications and functionalizations, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C15H22FNO3 |
|---|---|
Molekulargewicht |
283.34 g/mol |
IUPAC-Name |
tert-butyl N-(1-fluoro-3-phenylmethoxypropan-2-yl)carbamate |
InChI |
InChI=1S/C15H22FNO3/c1-15(2,3)20-14(18)17-13(9-16)11-19-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZEJWFXZEFKUUHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




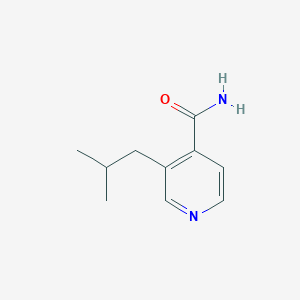
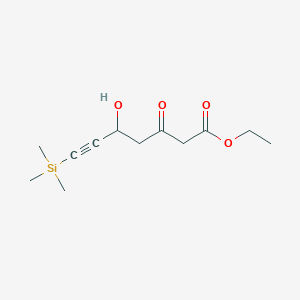
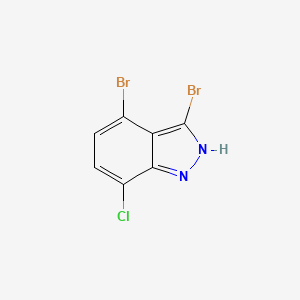
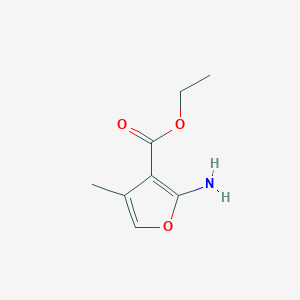
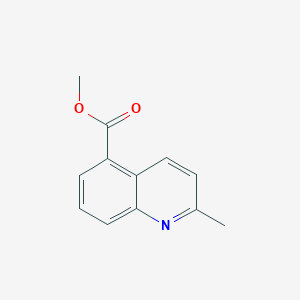
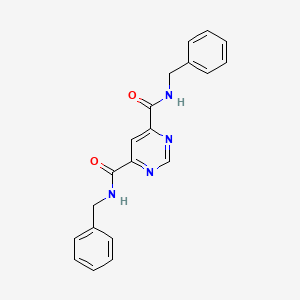
![6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13674289.png)

